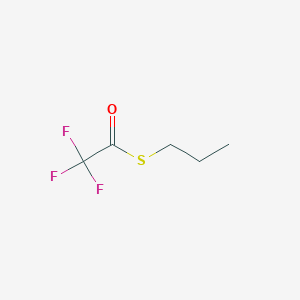
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate typically involves the reaction of 2,4-dichlorophenylacetylene with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer chlorine atoms.
Substitution: Substituted products with different functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparación Con Compuestos Similares
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 2-Chlorophenyl phosphorodichloridate
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene
Comparison: 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is unique due to its specific structure, which combines a phosphorodichloridate group with a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety. This structural combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2-Chloro-1-(2,4-dichlorophenyl)ethanone lacks the phosphorodichloridate group, resulting in different reactivity and applications.
Propiedades
Número CAS |
52418-01-6 |
|---|---|
Fórmula molecular |
C8H4Cl5O2P |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(2-chloro-1-dichlorophosphoryloxyethenyl)benzene |
InChI |
InChI=1S/C8H4Cl5O2P/c9-4-8(15-16(12,13)14)6-2-1-5(10)3-7(6)11/h1-4H |
Clave InChI |
SEADWJGGKMFUJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=CCl)OP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





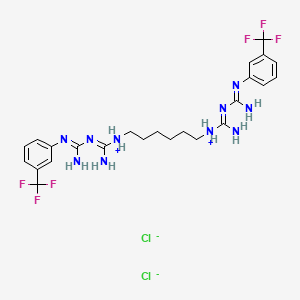
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
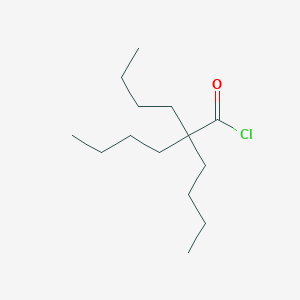
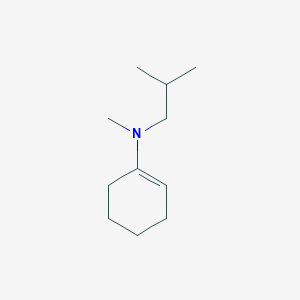


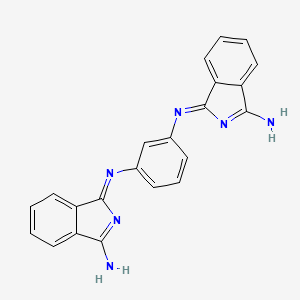
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
